3-Ethyl-3-[(1-methyl-6-oxopyridazine-3-carbonyl)amino]pentanoic acid
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Overview
Description
3-Ethyl-3-[(1-methyl-6-oxopyridazine-3-carbonyl)amino]pentanoic acid is a complex organic compound that features a pyridazine ring, which is a six-membered heterocyclic structure containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-3-[(1-methyl-6-oxopyridazine-3-carbonyl)amino]pentanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyridazine Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
Introduction of the Carbonyl Group: The carbonyl group can be introduced via oxidation reactions using reagents such as potassium permanganate or chromium trioxide.
Amidation Reaction: The amidation of the pyridazine derivative with 3-ethylpentanoic acid can be carried out using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-3-[(1-methyl-6-oxopyridazine-3-carbonyl)amino]pentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
3-Ethyl-3-[(1-methyl-6-oxopyridazine-3-carbonyl)amino]pentanoic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be utilized in the development of novel materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 3-Ethyl-3-[(1-methyl-6-oxopyridazine-3-carbonyl)amino]pentanoic acid involves its interaction with specific molecular targets. The pyridazine ring can interact with various enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
Pyridazine Derivatives: Compounds like pyridazinone and pyridazine-3-carboxylic acid share structural similarities with 3-Ethyl-3-[(1-methyl-6-oxopyridazine-3-carbonyl)amino]pentanoic acid.
Amide-Containing Compounds: Other amides with similar carbonyl and amine functionalities.
Uniqueness
This compound is unique due to its specific combination of a pyridazine ring with an ethylpentanoic acid moiety. This unique structure imparts specific chemical and biological properties that can be exploited in various applications.
Properties
IUPAC Name |
3-ethyl-3-[(1-methyl-6-oxopyridazine-3-carbonyl)amino]pentanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O4/c1-4-13(5-2,8-11(18)19)14-12(20)9-6-7-10(17)16(3)15-9/h6-7H,4-5,8H2,1-3H3,(H,14,20)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSVQRWMWYRMYEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(CC(=O)O)NC(=O)C1=NN(C(=O)C=C1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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